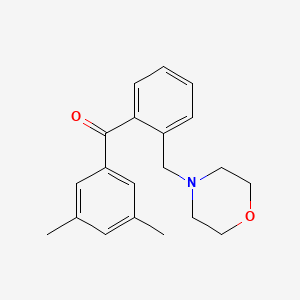

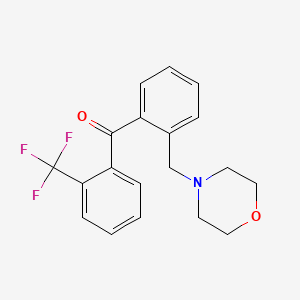

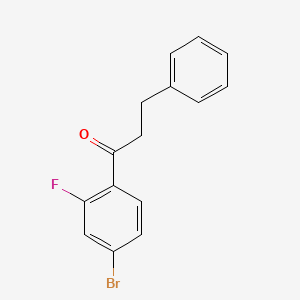

4'-Bromo-2'-fluoro-3-phenylpropiophenone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromo-2'-fluoro-3-phenylpropiophenone (4-BFPP) is an organic compound belonging to the class of propiophenones. It is a widely used compound in organic synthesis and is known for its many applications in scientific research. 4-BFPP is a colorless solid that can be synthesized in a variety of ways. It is a versatile compound that can be used in a variety of reactions and has many uses in the fields of chemistry and biology.

Scientific Research Applications

Electrooptical Properties and Nematic Ranges

Research has shown that substituents like fluoro and bromo in phenolic moieties can produce esters with significant nematic ranges, useful in electrooptical applications. This is rationalized in terms of steric interactions and the shielding properties of bulky rings, as found in studies involving similar compounds (Gray & Kelly, 1981).

Synthesis of Novel Derivatives

The synthesis of novel derivatives, such as phenoxaphosphine and xanthen-9-one derivatives, involves reactions with compounds containing bromo and fluoro groups. These have potential applications in various chemical syntheses (Granoth, Segall, & Kalir, 1973).

Copolymerization with Styrene

Compounds with bromo and fluoro substituents have been used in the copolymerization with styrene. This process is significant for creating materials with specific structural and thermal properties, as demonstrated in studies on trisubstituted ethylenes (Hussain et al., 2019).

Intense Fluorescence in Azobenzenes

Azobenzenes bearing bromo groups exhibit intense fluorescence, making them useful in applications like fluorescent vital staining for living tissues. The bromo group significantly affects the fluorescence properties of these compounds (Yoshino et al., 2010).

Polymeric Electrolyte Membranes

Fluorinated poly(aryl ether) containing bromophenyl groups have been synthesized for potential use as polymeric electrolyte membranes in fuel cells. These membranes exhibit excellent thermal and oxidative stability, highlighting the role of bromo and fluoro groups in enhancing material properties (Liu et al., 2006).

Metabolism Studies

Studies on the metabolism of compounds containing bromo and fluoro groups can provide insights into the behavior of similar compounds in biological systems, such as their hydroxylation pathways (Parkinson & Safe, 1982).

Computational Studies

Computational studies, such as DFT calculations on compounds with bromo and fluoro substituents, are vital for understanding their electronic properties and potential applications in creating metal complexes with different coordination geometries (Tanak, 2019).

Properties

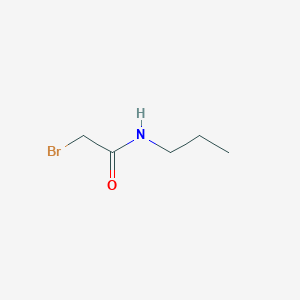

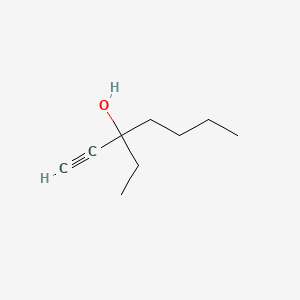

IUPAC Name |

1-(4-bromo-2-fluorophenyl)-3-phenylpropan-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12BrFO/c16-12-7-8-13(14(17)10-12)15(18)9-6-11-4-2-1-3-5-11/h1-5,7-8,10H,6,9H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZFGKUHXSCEYTQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCC(=O)C2=C(C=C(C=C2)Br)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12BrFO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70643988 |

Source

|

| Record name | 1-(4-Bromo-2-fluorophenyl)-3-phenylpropan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70643988 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

307.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898764-54-0 |

Source

|

| Record name | 1-(4-Bromo-2-fluorophenyl)-3-phenylpropan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70643988 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![n-Methyl-1h-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B1360416.png)